molecular formula C10H15N3 B1437530 (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine CAS No. 936940-73-7

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

Cat. No.: B1437530
CAS No.: 936940-73-7
M. Wt: 177.25 g/mol
InChI Key: MDBOUHXUPNVKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core with a methyl group at position 4 and a methanamine substituent at position 2. This scaffold is structurally distinct due to its partially hydrogenated quinazoline ring, which enhances conformational flexibility compared to fully aromatic quinazolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazolin-2-ol with methanamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinones.

    Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinones, while reduction can produce various tetrahydroquinazoline derivatives.

Scientific Research Applications

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine and related compounds:

Compound Name Core Structure Substituents/Functional Groups Biological Activity Reference
This compound Tetrahydroquinazoline 4-Methyl, 2-methanamine Hypothesized enzyme modulation N/A
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol Tetrahydroquinazoline 4-Hydroxy, 2-methyl Not reported (structural analog)
Tetrahydroquinazoline sulfonamides (e.g., 12 ) Tetrahydroquinazoline 4-Sulfonamide, annelated aryl groups Carbonic anhydrase inhibition
Styryl quinazoline (5 ) Aromatic quinazoline Styryl substituent, hydrazide derivatives Analgesic activity
MG3 (Pyrrolizidinylmethyl derivative) 4-Aminoquinoline Pyrrolizidinylmethyl group Antimalarial
Triazole-3-thiols (13a-c ) Triazole-thiol fused systems Thiol, triazole, aryl groups Not explicitly reported

Key Observations :

  • Methanamine vs. Sulfonamide : The methanamine group in the target compound contrasts with sulfonamide substituents in compound 12 , which are critical for carbonic anhydrase inhibition. Sulfonamides exhibit stronger hydrogen-bonding capacity, while methanamine may prioritize basicity and nucleophilic reactivity .
  • Functional Group Impact : Analgesic activity in styryl quinazoline (5 ) is attributed to hydrazide and styryl groups, whereas the methanamine group in the target compound may favor interactions with amine-binding enzyme pockets .

Pharmacological and Physicochemical Properties

  • Carbonic Anhydrase Inhibition: Tetrahydroquinazoline sulfonamides (e.g., 12) exhibit IC50 values in the nanomolar range due to sulfonamide-Zn²⁺ interactions in the enzyme active site. The target compound’s methanamine group may lack this mechanism but could target other metalloenzymes .
  • Analgesic Activity : Styryl quinazoline (5 ) showed significant analgesic effects in rodent models, likely mediated by COX inhibition. The methanamine group’s basicity may influence bioavailability and blood-brain barrier penetration .
  • Antimalarial Potential: MG3, a pyrrolizidinylmethyl derivative, demonstrates low nanomolar efficacy against Plasmodium falciparum. The tetrahydroquinazoline scaffold’s rigidity compared to MG3’s flexible pyrrolizidine moiety may affect target binding .

Research Findings and Data Tables

Table 1: Spectral and Analytical Data for Selected Compounds

Compound ID ¹H-NMR Shifts (Key Peaks) ¹³C-NMR Shifts (Key Peaks) Mass (m/z) Purity (%) Reference
4 δ 9.05–8.73 (m, 1H), 3.60 (s, 3H) δ 172.35 (C=O), 166.43 (triazine) 479.0 97.6
5 δ 12.20 (s, 1H), 3.45 (s, 2H) δ 172.35 (C=O), 163.08 (triazine) 465.0 >95
12 Not reported δ 172.3 (C=O), 160.5 (sulfonamide) N/A N/A

Biological Activity

Overview

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine is a chemical compound that belongs to the class of tetrahydroquinazolines. Its unique molecular structure suggests potential biological activities, which have been the subject of preliminary research. This article provides a detailed examination of its biological activity, including synthesis methods, potential therapeutic applications, and interaction studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10_{10}H15_{15}N3_3 and a molecular weight of approximately 177.25 g/mol. The presence of the tetrahydroquinazoline moiety indicates that it may exhibit various biological activities similar to other quinazoline derivatives known for their pharmacological properties.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Quinazoline derivatives are often explored for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against various pathogens due to its structural features .
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems may position it as a candidate for neuroprotective applications .
  • Anti-inflammatory Properties : Similar compounds in the tetrahydroquinazoline class have shown promise in reducing inflammation, suggesting potential therapeutic roles for this compound in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Involves the reaction of an appropriate aniline derivative with formamide or formic acid under acidic conditions.
  • Alkylation Reactions : The introduction of the methyl group can be accomplished using reagents like methyl iodide.
  • Reductive Amination : This method introduces the methanamine group by reacting an aldehyde or ketone precursor with ammonia or an amine in the presence of a reducing agent .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action:

  • Binding Affinity : Techniques such as molecular docking and surface plasmon resonance can quantify the binding affinity to specific receptors or enzymes .
  • Mechanism of Action : The compound may inhibit enzyme activity or modulate receptor function through interactions facilitated by its amine group and quinazoline core .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into potential applications and efficacy:

Compound NameMolecular FormulaKey Features
2-AminoquinazolineC8_{8}H8_{8}N2_{2}Known for antitumor activity
4-MethylquinazolineC9_{9}H10_{10}N\Exhibits antimicrobial properties
6-Methylpyrimidin-2-amineC7_{7}H9_{9}N\Potential antiviral activity

The distinct features of this compound may lead to unique biological activities not observed in simpler analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine, and how can reaction parameters be optimized?

  • Answer : The compound is synthesized via cyclocondensation reactions using precursors like 2-aminobenzonitrile derivatives and methyl-substituted ketones. Optimization involves adjusting pH (4–5), temperature (80–100°C), and catalysts (e.g., K₂CO₃) to enhance yield (75–85%) and purity (>95%) . Continuous flow reactors improve scalability and reproducibility by maintaining consistent reaction conditions . Purification typically employs recrystallization or column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm methyl and methanamine group positions (δ 2.3–2.8 ppm for methyl; δ 3.5–4.0 ppm for methanamine) .
  • Mass Spectrometry (MS) : For molecular ion [M+H]+ at m/z 189.1 and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., C-N bond lengths ~1.34 Å) .

Q. What are the primary chemical reactivity pathways for this compound under standard laboratory conditions?

  • Answer : The methanamine group undergoes nucleophilic substitution (e.g., alkylation with benzyl bromide) , while the tetrahydroquinazoline ring participates in oxidation (H₂O₂/KMnO₄) to form N-oxide derivatives . Reductive amination (NaBH₄/LiAlH₄) modifies the amine functionality .

Advanced Research Questions

Q. How can conflicting reports on the antimicrobial activity of this compound be systematically addressed?

  • Answer : Contradictions arise from variations in:

  • Microbial Strains : Use standardized strains (e.g., ATCC) and minimum inhibitory concentration (MIC) assays .
  • Compound Purity : Validate via HPLC (>98% purity) to exclude impurities affecting bioactivity .
  • Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) to ensure reproducibility .

Q. What strategies enhance the compound’s bioavailability for CNS-targeted drug development?

  • Answer : Functionalize the methanamine group via:

  • Prodrug Design : Acetylation to improve blood-brain barrier permeability .
  • Lipidization : Attach fatty acid chains (e.g., palmitoyl) to increase lipophilicity (logP optimization) .
  • Co-crystallization : With cyclodextrins to enhance aqueous solubility .

Q. How does the 4-methyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Answer : The methyl group acts as an electron-donating substituent, directing EAS to the para position of the quinazoline ring. Computational DFT studies (B3LYP/6-31G*) show increased electron density at C5/C7 positions, favoring nitration or halogenation at these sites . Experimental validation via NOESY NMR confirms regioselectivity .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

  • Answer : Use a tiered approach:

  • Lab-Scale Hydrolysis : Vary pH (2–12) and temperature (25–60°C) to identify hydrolysis products via LC-MS .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and analyze degradation kinetics using HPLC-UV .
  • Microbial Biodegradation : Employ soil slurry assays with LC-MS/MS to track metabolite formation .

Q. Methodological Guidance

Q. How to resolve spectral overlaps in 1H NMR caused by the tetrahydroquinazoline ring protons?

  • Answer : Apply 2D NMR (COSY, HSQC) to differentiate overlapping signals. For example, HSQC correlates methyl protons (δ 2.6 ppm) to 13C at δ 22.1 ppm, while methanamine protons (δ 3.7 ppm) link to δ 45.3 ppm .

Q. What computational tools predict the compound’s binding affinity for kinase targets?

  • Answer : Use AutoDock Vina or Schrödinger Suite for molecular docking. Input the crystal structure (e.g., PDB ID: 3POZ) and optimize ligand poses using MM-GBSA scoring . Validate with SPR (surface plasmon resonance) assays for KD measurements .

Q. Data Analysis & Contradictions

Q. Why do synthetic yields vary across studies despite similar protocols?

  • Answer : Key variables include:
  • Catalyst Loading : Excess K₂CO₃ (>2 eq.) may deprotonate intermediates, reducing yield .
  • Solvent Polarity : DMF increases reaction rate but may form side products; THF offers better selectivity .
  • Workup Timing : Delayed quenching (>30 min) can hydrolyze intermediates .

Properties

IUPAC Name

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBOUHXUPNVKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-73-7
Record name 936940-73-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 2
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 3
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 4
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 5
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 6
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.